Zinoconazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinoconazole hydrochloride is a chemical compound with the molecular formula C15H11Cl3N4S.HCl and a molecular weight of 422.15 g/mol . It is known for its antifungal properties and is used in the treatment of various fungal infections . The compound appears as a pale yellow crystalline substance with a melting point of 186-188°C .
Preparation Methods
The synthesis of zinoconazole hydrochloride involves several steps:
Starting Material: The synthesis begins with thiophene, which undergoes chlorination and acylation to produce 5-chloro-2-acetylthiophene.
Bromination: The 5-chloro-2-acetylthiophene is then brominated in ether at low temperatures to yield 5-chloro-2-(bromoacetyl)thiophene.
Condensation: This intermediate is condensed with imidazole in dimethylformamide at low temperatures.
Final Reaction: The resulting product is then refluxed with 2,6-dichlorophenylhydrazine hydrochloride in anhydrous ethanol to obtain this compound.
Chemical Reactions Analysis
Zinoconazole hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the imidazole ring.
Common reagents used in these reactions include bromine for bromination, dimethylformamide for condensation, and anhydrous ethanol for reflux reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Zinoconazole hydrochloride has several scientific research applications:
Mechanism of Action
Zinoconazole hydrochloride functions as a fungi inhibitor by interacting with fungal cell membranes . It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme 14-α demethylase . This inhibition leads to increased cellular permeability and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Zinoconazole hydrochloride is similar to other azole antifungal agents such as fluconazole, tioconazole, and isoconazole . it is unique in its specific molecular structure and the presence of the phenylhydrazone substructure . This structural uniqueness contributes to its distinct antifungal activity and potential for development into new antifungal agents .
Similar Compounds
Properties
CAS No. |
80168-44-1 |
---|---|
Molecular Formula |
C15H12Cl4N4S |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride |
InChI |
InChI=1S/C15H11Cl3N4S.ClH/c16-10-2-1-3-11(17)15(10)21-20-12(8-22-7-6-19-9-22)13-4-5-14(18)23-13;/h1-7,9,21H,8H2;1H/b20-12+; |
InChI Key |
ABBHTBYIHZTISS-BGDWDFROSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N/N=C(\CN2C=CN=C2)/C3=CC=C(S3)Cl)Cl.Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl.Cl |
Synonyms |
1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone 1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, (Z)-isomer SC 38390 SC-38390 zinoconazole hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.